苯并呋喃-7-硼酸

描述

Benzofuran-7-boronic acid is a boronic acid derivative. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are increasingly utilized in diverse areas of research .

Synthesis Analysis

Benzofuran synthesis involves a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis

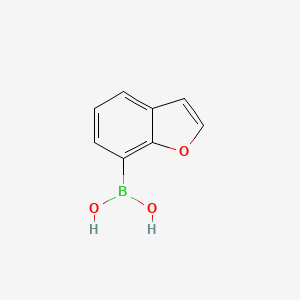

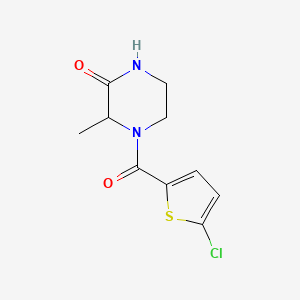

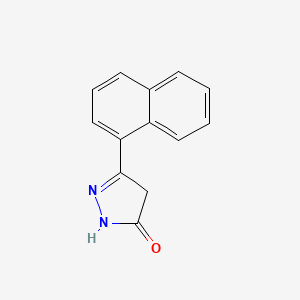

The molecular structure of Benzofuran-7-boronic acid is represented by the empirical formula C8H7BO3 . The molecular weight is 161.95 .Chemical Reactions Analysis

Boronic acids, including Benzofuran-7-boronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .科学研究应用

天然来源和生物活性

苯并呋喃化合物在自然界中普遍存在,并表现出广泛的生物活性,包括抗肿瘤、抗菌、抗氧化和抗病毒活性。它们的潜在应用涵盖了制药、农业和聚合物工业,使它们成为化学和制药研究日益感兴趣的对象。苯并呋喃衍生物,包括苯并呋喃-7-硼酸,已显示出作为天然药物引物化合物的潜力,最近的发现突显了它们在抗癌剂和开发治疗肝炎等病毒性疾病的新型药物中的实用性(Yu-hang Miao et al., 2019)。

抗微生物应用

苯并呋喃及其衍生物已成为设计抗微生物药物的重要支架。苯并呋喃的独特结构特征使其成为药物发现中的特权结构,特别是在寻找高效抗微生物候选药物方面。苯并呋喃衍生物,如光毒素、8-甲氧基光毒素和安吉丁,已被用于治疗皮肤疾病,包括癌症和银屑病,展示了它们广泛的生物学和药理学应用(Asha Hiremathad et al., 2015)。

基于硼的药物开发

含硼化合物,如苯并呋喃-7-硼酸,因其治疗潜力而受到关注。硼的独特性质,包括与有机基团形成稳定共价键的能力,已导致基于硼的药物的开发。这些化合物已显示出作为抗菌、抗真菌、抗原虫和抗病毒剂的有效性。将硼纳入药物分子中已被探索,以增强药物的效力或改善药代动力学特性。特别是苯并硼酮类化合物已被临床用于治疗甲真菌病和特应性皮炎,其他化合物正在各个临床试验阶段(A. Nocentini et al., 2018)。

安全和危害

Benzofuran compounds should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Boronic acid-based compounds, including Benzofuran-7-boronic acid, are increasingly utilized in diverse areas of research . They have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

属性

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-7-boronic acid | |

CAS RN |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)

![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)